MMT-Hexylaminolinker Phosphoramidite
Overview
Description
Mechanism of Action
Target of Action
MMT-Hexylaminolinker Phosphoramidite, also known as N-MMT-C6 Amino Modifier, is primarily used in the synthesis of oligonucleotide gapmers or other nucleic acid molecules . Its primary targets are the nucleic acid sequences that the oligonucleotide gapmers are designed to bind to.
Mode of Action
The compound acts as a cleavable linker . It is incorporated into the oligonucleotide during synthesis and provides a site that can be cleaved to release the oligonucleotide from the solid support. This is a crucial step in the synthesis of oligonucleotides.
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of oligonucleotide synthesis. The stability of the compound is also an important consideration, with storage typically recommended at -20°C .
Biochemical Analysis
Biochemical Properties
MMT-Hexylaminolinker Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides . It acts as a cleavable linker, providing a site that can be cleaved to release the oligonucleotide from the solid support. This interaction is essential for the successful synthesis of oligonucleotides.
Cellular Effects
The effects of this compound on cells are primarily related to its role in oligonucleotide synthesis. The synthesized oligonucleotides can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a cleavable linker in oligonucleotide synthesis. It is incorporated into the oligonucleotide during synthesis and provides a site that can be cleaved to release the oligonucleotide from the solid support.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of oligonucleotide synthesis.
Metabolic Pathways
This compound is involved in the metabolic pathway of oligonucleotide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMT-Hexylaminolinker Phosphoramidite involves the reaction of N,N-Bis(1-methylethyl)phosphoramidous acid with 2-cyanoethyl 6-[(4-methoxyphenyl)diphenylmethyl]aminohexyl ester . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including reversed-phase HPLC and 31P-NMR, to ensure the product meets the required purity levels of ≥97% and ≥98%, respectively .
Chemical Reactions Analysis
Types of Reactions
MMT-Hexylaminolinker Phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphoramide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of nucleophiles like amines and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like DMSO and acetonitrile, along with catalysts such as ETT (ethylthiotetrazole) . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation .
Major Products Formed
The major products formed from these reactions include various oligonucleotide derivatives, which are essential for DNA synthesis and other nucleic acid-related applications .
Scientific Research Applications
MMT-Hexylaminolinker Phosphoramidite has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
DMT-dU Phosphoramidite: Used for the synthesis of deoxyuridine-containing oligonucleotides.
DMT-dI Phosphoramidite: Utilized in the synthesis of deoxyinosine-containing oligonucleotides.
ETT (ethylthiotetrazole): A common activator used in oligonucleotide synthesis.
Uniqueness
MMT-Hexylaminolinker Phosphoramidite is unique due to its cleavable linker property, which allows for the synthesis of oligonucleotide gapmers and other nucleic acid molecules with enhanced stability and functionality . This property distinguishes it from other phosphoramidites, making it a valuable tool in DNA synthesis and related applications .
Properties
IUPAC Name |
3-[[di(propan-2-yl)amino]-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexoxy]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48N3O3P/c1-29(2)38(30(3)4)42(41-28-16-25-36)40-27-15-7-6-14-26-37-35(31-17-10-8-11-18-31,32-19-12-9-13-20-32)33-21-23-34(39-5)24-22-33/h8-13,17-24,29-30,37H,6-7,14-16,26-28H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBANXOPIYSVPMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48N3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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